2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
Description
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a structurally complex compound featuring two heterocyclic moieties: a 3-methyl-4-oxophthalazine ring and a [1,2,4]triazolo[4,3-a]pyridine group, linked via an acetamide bridge. The phthalazinone core is associated with diverse biological activities, including kinase and PARP inhibition, while the triazolo-pyridine moiety is commonly explored in CNS-targeting agents due to its ability to modulate neurotransmitter receptors . The acetamide linker may enhance solubility and bioavailability compared to ester or sulfonyl analogs .
Properties
Molecular Formula |
C19H18N6O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H18N6O2/c1-24-19(27)14-7-3-2-6-13(14)15(23-24)12-18(26)20-10-9-17-22-21-16-8-4-5-11-25(16)17/h2-8,11H,9-10,12H2,1H3,(H,20,26) |
InChI Key |
BQWLVPRRSLOUFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 3-methylphthalic anhydride with hydrazine to form the phthalazinone core. This intermediate is then reacted with an appropriate acylating agent to introduce the acetamide group. The final step involves the coupling of the phthalazinone derivative with a triazolopyridine moiety under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby enhancing the cytotoxic effects of DNA-damaging agents in cancer cells.
Comparison with Similar Compounds
Thiazolidinone Derivatives (e.g., N-(2-(substituted)-4-oxothiazolidin-3-yl)acetamides)
- Core Structure: Thiazolidinone (5-membered ring with S and N) vs. phthalazinone (6-membered bicyclic ring with two N atoms).
- Key Differences: Thiazolidinones (e.g., compounds in ) are smaller, more rigid, and often associated with antimicrobial or antidiabetic activity.
- Synthesis: Thiazolidinones are synthesized via cyclization with mercaptoacetic acid under reflux, while the target compound likely requires multi-step coupling of phthalazinone and triazolo-pyridine precursors .
Triazolo-Pyridazine Derivatives (e.g., 891117-12-7)
- Core Structure : Triazolo-pyridazine (6-membered pyridazine fused with triazole) vs. triazolo-pyridine (pyridine fused with triazole).
- Key Differences: Pyridazine’s additional nitrogen may increase polarity but reduce blood-brain barrier penetration compared to the pyridine in the target compound. The ethoxyphenyl group in 891117-12-7 () enhances lipophilicity, whereas the phthalazinone in the target offers hydrogen-bonding sites .
Benzothiazine Derivatives (e.g., 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide)
- Core Structure: Benzothiazine (6-membered ring with S and N) vs. phthalazinone.
- Key Differences: The sulfur atom in benzothiazines () may improve redox activity but introduce metabolic instability. The phthalazinone’s dual N atoms could enhance chelation with metal ions in enzyme active sites .
Pharmacological and Physicochemical Properties
Biological Activity
The compound 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a complex organic molecule that integrates a phthalazine moiety and a triazolopyridine substituent. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 354.40 g/mol. The structural features that contribute to its biological activity include:
- Phthalazine moiety : Known for its anti-cancer and anti-inflammatory properties.
- Triazolo[4,3-a]pyridine ring : Associated with various biological activities including antimicrobial and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies have shown that similar compounds exhibit significant inhibition of COX-1 and COX-2 activities .
- Receptor Modulation : The triazolo[4,3-a]pyridine part of the molecule can interact with neurotransmitter receptors, potentially influencing pain pathways and inflammation responses.
Anticancer Activity
Research indicates that compounds with phthalazine structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:
- Case Study : A related phthalazine derivative was shown to significantly reduce cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit COX enzymes:
| Compound | COX-1 Inhibition | COX-2 Inhibition | Reference |
|---|---|---|---|
| 2-(3-methyl-4-oxo-phthalazin-1-yl)-N-(pyridin-3-yl)acetamide | Moderate | High | |
| Aspirin (control) | High | High |
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. Its structural similarity to known antimicrobial agents enhances this potential.
Pharmacological Screening
Pharmacological screening has been conducted to evaluate the efficacy of this compound in various assays:
- Antinociceptive Activity : The compound was tested using tail flick and hot plate methods in mice, showing significant pain relief comparable to standard analgesics like aspirin .
- Inflammation Models : In carrageenan-induced paw edema tests, the compound demonstrated significant reduction in inflammation markers, indicating strong anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
